Aminoquinol monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoquinol monophosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.
Scientific Research Applications
8-Aminoquinoline Therapy for Latent Malaria : The 8-aminoquinolines have been revolutionary in the treatment of latent malaria. Their clinical use began with plasmochin in 1926, and despite some challenges such as hemolytic toxicity, newer drugs like tafenoquine have been developed, showing promise against endemic malaria (Baird, 2019).
Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates : This research highlights the importance of phosphoramidate derivatives in antiviral drug development. A method to prepare single diastereomer phosphoramidate products, including the HCV clinical candidate PSI-7977, is detailed, showcasing the potential of these compounds in pharmaceutical research (Ross et al., 2011).
Metabolic Derivatives of Primaquine and Their Effects on Red Blood Cells : This study investigated the effects of primaquine metabolites on human red blood cells. The research found that certain metabolites, particularly 5-hydroxy-6-methoxy-8-aminoquinoline, significantly stimulated the hexose monophosphate shunt in red blood cells, without activating a proteolytic system to degrade oxidized proteins (Baird et al., 1986).
Optimization of Metabolic Reaction Networks : This paper discusses the improvement of bioprocess performance, such as amino acid production, by genetically modifying metabolic control architectures. The study uses the xanthine monophosphate (XMP) and guanosine monophosphate (GMP) synthesis pathway as an example to demonstrate how modifying regulatory architectures can significantly enhance metabolic processes (Hatzimanikatis et al., 1996).
Amperometric Detection of Alkaline Phosphatase Activity : This research developed a new substrate, 4-amino-1-naphthylphosphate, for the detection of alkaline phosphatase activity. This has applications in immunosensors and biochemical array detection systems, highlighting the potential of such substrates in electrochemical transducers for medical diagnostics (Masson et al., 2004).
Isotachophoretic Examination of Intercalators with Ribodinucleoside Monophosphates : This study explored the interaction of intercalators with ribodinucleoside monophosphates, providing insights into the isotachophoretic behavior of these compounds. Such research is crucial in understanding the chemical properties of nucleotides and their interactions with various substances (Dohtsu et al., 1988).
properties
CAS RN |
102112-06-1 |
---|---|
Product Name |
Aminoquinol monophosphate |
Molecular Formula |
C26H34Cl2N3O4P |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C26H31Cl2N3.H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);(H3,1,2,3,4)/b14-12+; |
InChI Key |
WTBHKKAMHWHVJZ-UNGNXWFZSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aminoquinol monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.